2-(oxolan-3-yl)ethane-1-thiol
Description
2-(Oxolan-3-yl)ethane-1-thiol is a sulfur-containing organic compound with the molecular formula C₆H₁₂OS and a molecular weight of 132.23 g/mol . Its structure features a tetrahydrofuran (oxolane) ring substituted at the 3-position with an ethane-thiol chain. The compound is identified by the CAS registry number 1517015-55-2 and is cataloged under the identifier EN300-1966192 .
Properties
CAS No. |
1517015-55-2 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, an alkyl halide like 2-(oxolan-3-yl)ethyl bromide can react with sodium hydrosulfide to yield the desired thiol compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols, including this compound, often involves catalytic preparation using hydrogen sulfide (H₂S) or other sulfur-containing reagents. These methods are designed to be efficient and scalable to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, molecular bromine, iodine, and various bases and acids .
Major Products Formed
The major products formed from these reactions include disulfides, sulfinic acids, sulfonic acids, and various substituted thiol derivatives .
Scientific Research Applications
2-(Oxolan-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)ethane-1-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to undergo oxidation-reduction reactions, which can influence various biochemical pathways. The thiol group can react with free radicals, acting as a radical scavenger, and can form disulfide bonds that stabilize protein structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-(oxolan-3-yl)ethane-1-thiol, a comparison with structurally related compounds is provided below. These include sulfur-containing analogs, heterocyclic derivatives, and functional group variants.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings :
Functional Group Diversity: The thiol group in this compound distinguishes it from oxygen- or nitrogen-dominated analogs. For example, methyl 2-(2-chlorophenyl)-2-hydroxyacetate contains ester and hydroxyl groups, which are less nucleophilic than thiols . Thiophene-containing compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit aromatic stability, contrasting with the non-aromatic tetrahydrofuran ring in the target compound .
Molecular Weight and Reactivity :
- With a molecular weight of 132.23 g/mol, this compound is lighter than methyl 2-(2-chlorophenyl)-2-hydroxyacetate (174.20 g/mol), suggesting higher volatility or simpler derivatization pathways .
- Thiols generally participate in radical reactions (e.g., thiol-ene click chemistry), whereas esters are prone to hydrolysis or nucleophilic substitution .
Structural Frameworks :
- The tetrahydrofuran ring in this compound provides a rigid, oxygen-containing scaffold, unlike the planar thiophene ring in USP-related impurities .
- Chlorophenyl substitution in methyl 2-(2-chlorophenyl)-2-hydroxyacetate introduces steric hindrance and electron-withdrawing effects absent in the target compound .
Research and Application Insights
- Synthetic Utility : The thiol group in this compound is advantageous for forming disulfide bonds or metal-sulfur coordination complexes, relevant in drug delivery systems or catalysis .
- Stability Considerations : Thiols are prone to oxidation, necessitating inert storage conditions, whereas hydroxyl or ester groups (as in methyl 2-(2-chlorophenyl)-2-hydroxyacetate) offer greater oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
